molecular formula C9H10O3 B3390866 4-(1-Hydroxyethyl)benzoic acid, (S)- CAS No. 125577-89-1

4-(1-Hydroxyethyl)benzoic acid, (S)-

Cat. No.: B3390866
CAS No.: 125577-89-1
M. Wt: 166.17 g/mol
InChI Key: UBXQIJLWYJGCCO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxyethyl)benzoic acid, (S)- is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxyethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Hydroxyethyl)benzoic acid, (S)- can be synthesized through several methods. One common synthetic route involves the oxidation of 4-(1-hydroxyethyl)benzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-(1-Hydroxyethyl)benzoic acid, (S)- often involves the catalytic hydrogenation of 4-(1-hydroxyethyl)benzoic acid methyl ester. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the ester to the corresponding acid.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)benzoic acid, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 4-(1-Carboxyethyl)benzoic acid.

    Reduction: 4-(1-Hydroxyethyl)benzyl alcohol.

    Substitution: 4-(1-Hydroxyethyl)-2-nitrobenzoic acid, 4-(1-Hydroxyethyl)-2-chlorobenzoic acid.

Scientific Research Applications

4-(1-Hydroxyethyl)benzoic acid, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)benzoic acid, (S)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

4-(1-Hydroxyethyl)benzoic acid, (S)- can be compared with other similar compounds, such as:

    4-(1-Hydroxyethyl)benzaldehyde: Differing by the presence of an aldehyde group instead of a carboxyl group.

    4-(1-Hydroxyethyl)benzyl alcohol: Differing by the presence of an alcohol group instead of a carboxyl group.

    4-(1-Carboxyethyl)benzoic acid: Differing by the presence of an additional carboxyl group.

The uniqueness of 4-(1-Hydroxyethyl)benzoic acid, (S)- lies in its specific structural configuration and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQIJLWYJGCCO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125577-89-1
Record name 4-(1-Hydroxyethyl)benzoic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125577891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1S)-1-hydroxyethyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(1-HYDROXYETHYL)BENZOIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9PIV4KCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxyethyl)benzoic acid, (S)-
Reactant of Route 2
4-(1-Hydroxyethyl)benzoic acid, (S)-
Reactant of Route 3
Reactant of Route 3
4-(1-Hydroxyethyl)benzoic acid, (S)-
Reactant of Route 4
Reactant of Route 4
4-(1-Hydroxyethyl)benzoic acid, (S)-
Reactant of Route 5
Reactant of Route 5
4-(1-Hydroxyethyl)benzoic acid, (S)-
Reactant of Route 6
4-(1-Hydroxyethyl)benzoic acid, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.